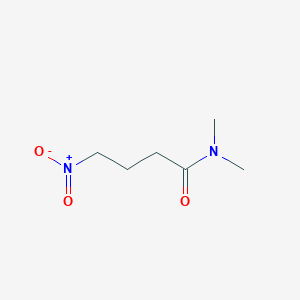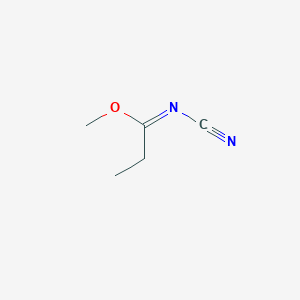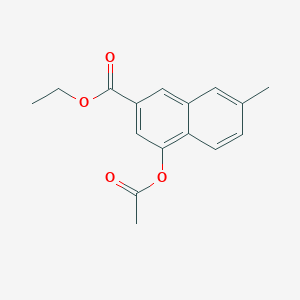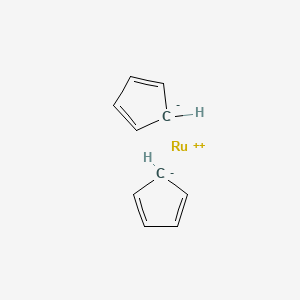
cyclopenta-1,3-diene;ruthenium(2+)
描述
Cyclopenta-1,3-diene;ruthenium(2+) is a compound that belongs to the class of metallocenes, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This particular compound features ruthenium as the central metal atom, coordinated with cyclopenta-1,3-diene ligands. Metallocenes, including those with ruthenium, are known for their stability and unique chemical properties, making them valuable in various fields of chemistry and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ruthenium(2+) typically involves the reaction of ruthenium chloride with cyclopentadiene in the presence of a reducing agent. One common method is to react ruthenium trichloride with cyclopentadiene in the presence of a reducing agent such as zinc or sodium amalgam. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;ruthenium(2+) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;ruthenium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using various ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium oxides, while substitution reactions can yield a variety of ruthenium complexes with different ligands .
科学研究应用
Cyclopenta-1,3-diene;ruthenium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound has been studied for its potential use in biological systems, including as a probe for studying metal-ligand interactions in proteins.
Medicine: Research is ongoing into the use of ruthenium complexes in cancer therapy due to their ability to interact with DNA and induce cell death.
作用机制
The mechanism by which cyclopenta-1,3-diene;ruthenium(2+) exerts its effects involves coordination chemistry. The ruthenium center can coordinate with various ligands, allowing it to participate in a wide range of chemical reactions. In biological systems, the compound can interact with biomolecules such as DNA, leading to changes in their structure and function .
相似化合物的比较
Cyclopenta-1,3-diene;ruthenium(2+) can be compared with other metallocenes, such as:
Ferrocene: Contains iron as the central metal atom and is known for its stability and use in organic synthesis.
Nickelocene: Contains nickel and is used in catalysis and materials science.
Each of these compounds has unique properties that make them suitable for different applications. Cyclopenta-1,3-diene;ruthenium(2+) is unique due to the specific properties of ruthenium, including its ability to form stable complexes and participate in a wide range of chemical reactions .
属性
分子式 |
C10H10Ru |
|---|---|
分子量 |
231.3 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI 键 |
FZHCFNGSGGGXEH-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
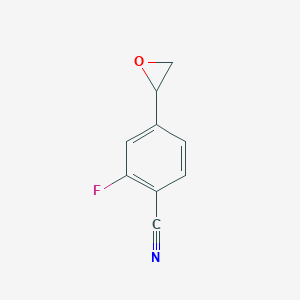
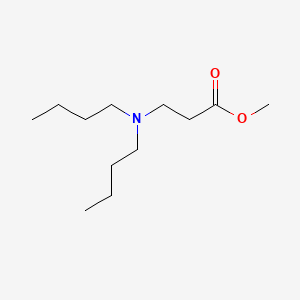
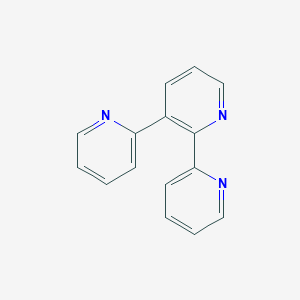
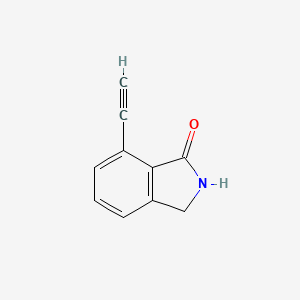
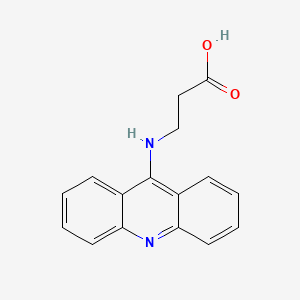
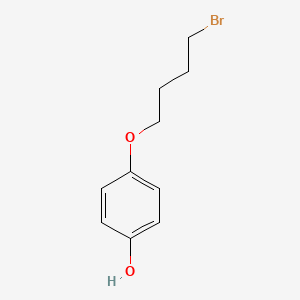
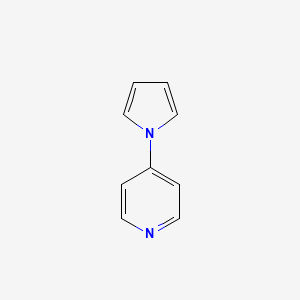
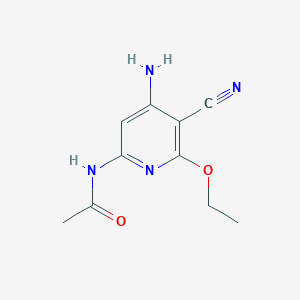
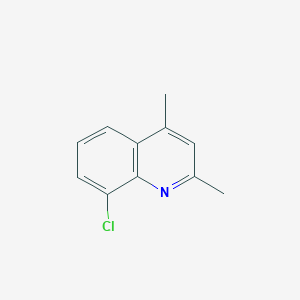
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B8786157.png)
![4-Nitrobenzo[d]isothiazole](/img/structure/B8786164.png)
